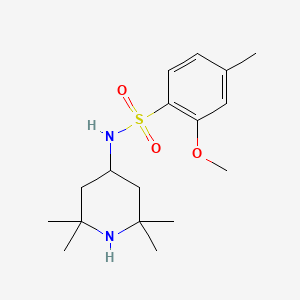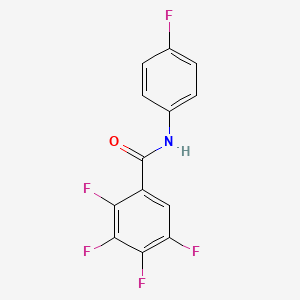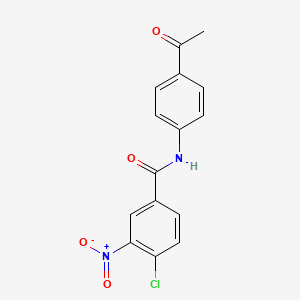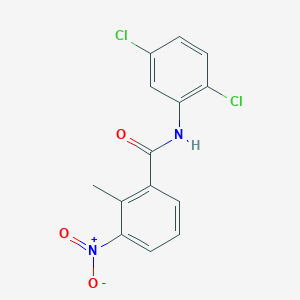
N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CPP-115, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that inhibits the enzyme GABA transaminase. CPP-115 has been found to be a more potent inhibitor of GABA transaminase than vigabatrin, making it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA in the brain. By inhibiting GABA transaminase, N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide increases GABA levels in the brain, leading to increased inhibition and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
The increased inhibition and reduction in neuronal excitability caused by N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have various biochemical and physiological effects. These include a reduction in seizures, a reduction in drug-seeking behavior, and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is that it is a more potent inhibitor of GABA transaminase than vigabatrin, making it a more effective tool for studying the role of GABA in the brain. However, one limitation of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is that it has a short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential use of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide in the treatment of addiction. Another area of interest is the development of more stable analogs of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide that could be used in clinical settings. Additionally, further research is needed to better understand the mechanism of action of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide and its potential therapeutic applications in various neurological disorders.
Métodos De Síntesis
The synthesis of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of N-boc-cyclopropylamine with 2,4-dimethylphenyl isocyanate to form N-boc-cyclopropyl-N-(2,4-dimethylphenyl)carbamate. This intermediate is then reacted with methanesulfonyl chloride to form N-boc-cyclopropyl-N-(2,4-dimethylphenyl)-N-(methylsulfonyl)carbamate. Finally, the Boc protecting group is removed using trifluoroacetic acid to yield N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase brain GABA levels and reduce seizures in animal models of epilepsy. N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been found to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10-4-7-13(11(2)8-10)16(20(3,18)19)9-14(17)15-12-5-6-12/h4,7-8,12H,5-6,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZTVJXSDMRGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC2CC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5728865.png)



![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5728902.png)
![2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B5728909.png)
![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5728913.png)

![N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5728923.png)

![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)

![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)